5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of this compound involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C6H2BrCl2N3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .Physical and Chemical Properties Analysis
This compound is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolopyrimidine Nucleosides Synthesis : 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has been used in the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The process involves the transformation of 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine into its 5-bromo derivative, with subsequent reactions leading to various tubercidin derivatives (Hinshaw et al., 1969).
- Green Synthesis Method : A green and economical Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine has been reported. This method offers a more environmentally friendly approach to producing these compounds (Wang et al., 2017).
Biological and Medicinal Research
- Antiviral Properties : Studies have shown that this compound derivatives exhibit significant antiviral properties against various RNA and DNA viruses. This highlights the compound's potential as a base for developing antiviral drugs (Bergstrom et al., 1984).
- Biochemical Properties : The biochemical properties of 5-bromotubercidin, a derivative of this compound, have been studied extensively. This compound demonstrates a selective inhibition between virus RNA-dependent and DNA-dependent RNA synthesis, suggesting potential applications in virus research and treatment (Brdar & Reich, 2008).
Advanced Chemical Synthesis
- Synthesis of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : The compound has been used in the synthesis of novel thiadiazine derivatives. This illustrates its versatility in creating complex organic molecules with potential applications in various fields (Rahimizadeh et al., 2007).
- Development of Tyrosine Kinase Inhibitors : this compound derivatives have been explored as potential tyrosine kinase inhibitors, suggesting their use in cancer therapy (Munikrishnappa et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRKIEROMGAMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728587 | |
Record name | 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900789-14-2 | |
Record name | 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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